molecular formula C21H13F3N2O3S B2843778 (E)-2-(benzenesulfonyl)-3-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]prop-2-enenitrile CAS No. 1025568-00-6

(E)-2-(benzenesulfonyl)-3-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]prop-2-enenitrile

Cat. No. B2843778
CAS RN: 1025568-00-6
M. Wt: 430.4
InChI Key: PBJDOWIYJOWWJP-XDHOZWIPSA-N
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Description

(E)-2-(benzenesulfonyl)-3-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]prop-2-enenitrile is a useful research compound. Its molecular formula is C21H13F3N2O3S and its molecular weight is 430.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Organic Chemistry

Compounds with similar structural features are used in organic synthesis, highlighting methodologies for constructing complex molecules. For instance, research on the stannyl radical-mediated cleavage of π-deficient heterocyclic sulfones demonstrates new methodologies for the synthesis of α-fluoro esters, which are crucial intermediates in organic synthesis and pharmaceutical development (Wnuk et al., 2000). These methodologies enable the removal of synthetically useful sulfone moieties and access to α-deuterium-labeled esters, showcasing the utility of sulfone compounds in organic transformations.

Photocatalysis

Eosin Y, a photoredox catalyst, has been activated in the presence of molecular oxygen using visible light to afford good yields of 2,4,6-triarylpyridines from reactions of aryl ketones and benzyl amines (Rajendra S Rohokale et al., 2016). This highlights the role of pyridine derivatives in catalyzing significant organic reactions under mild conditions.

Catalysis

Dicopper(I) complexes incorporating acetylide-functionalized pyridinyl ligands have been synthesized for use in photocatalytic applications, including dye-sensitized solar cells (Maharaja Jayapal et al., 2018). These complexes, with pyridinyl and related heteroaryl groups, demonstrate the utility of such structures in developing new materials for energy conversion.

Drug Development and Medicinal Chemistry

The structural motif found in the compound is reminiscent of those used in medicinal chemistry for the development of new therapeutic agents. For example, novel indenopyridine derivatives have been synthesized and tested for anticancer activity, highlighting the significance of pyridine derivatives in drug discovery (M. Ghorab & M. Al-Said, 2012).

properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F3N2O3S/c22-21(23,24)16-8-11-20(26-14-16)29-17-9-6-15(7-10-17)12-19(13-25)30(27,28)18-4-2-1-3-5-18/h1-12,14H/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJDOWIYJOWWJP-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)OC3=NC=C(C=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(C=C2)OC3=NC=C(C=C3)C(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(benzenesulfonyl)-3-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]prop-2-enenitrile

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